molecular formula C21H19N5O2 B3982630 N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide

N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B3982630
M. Wt: 373.4 g/mol
InChI Key: RGBPFSLHUMHIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential therapeutic applications. MMB-2201 belongs to the class of indazole-based synthetic cannabinoids and is a potent agonist of the CB1 and CB2 receptors.

Mechanism of Action

N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide-2201 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain perception, inflammation, and anxiety.
Biochemical and physiological effects:
This compound-2201 has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. This compound-2201 has also been shown to possess anxiolytic properties, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide-2201 in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations of using this compound-2201 include its potential for abuse and the lack of long-term safety data.

Future Directions

Future research on N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide-2201 should focus on its potential therapeutic applications in various fields of medicine. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to understand the long-term effects of this compound-2201 use and its potential for abuse.

Scientific Research Applications

N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide-2201 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties. This compound-2201 has also been investigated for its potential use in the treatment of cancer, neurodegenerative disorders, and autoimmune diseases.

properties

IUPAC Name

N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-25(12-16-7-10-19(28-2)20-18(16)4-3-11-22-20)21(27)15-5-8-17(9-6-15)26-13-23-24-14-26/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBPFSLHUMHIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C2C=CC=NC2=C(C=C1)OC)C(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide

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